Cas no 2097939-58-5 ((2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide)

(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide is a structurally complex amide derivative featuring a pyrrolidinone core and a conjugated enamide moiety. Its design incorporates a 3,4-dimethylphenyl group, which may enhance lipophilicity and influence binding interactions in biological systems. The compound's α,β-unsaturated amide functionality suggests potential reactivity as a Michael acceptor, making it of interest in medicinal chemistry for targeted covalent inhibition. The presence of both hydrogen bond donor and acceptor sites within the molecular framework could facilitate specific interactions with biological targets. This scaffold offers versatility for further structural modifications, enabling exploration of structure-activity relationships in drug discovery applications.
(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide structure
2097939-58-5 structure
商品名:(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide
CAS番号:2097939-58-5
MF:C18H23N3O3
メガワット:329.39352440834
CID:5459811

(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide 化学的及び物理的性質

名前と識別子

    • (2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide
    • 1-(3,4-dimethylphenyl)-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-5-oxopyrrolidine-3-carboxamide
    • インチ: 1S/C18H23N3O3/c1-12-6-7-15(9-13(12)2)21-11-14(10-17(21)23)18(24)20-8-4-5-16(22)19-3/h4-7,9,14H,8,10-11H2,1-3H3,(H,19,22)(H,20,24)/b5-4+
    • InChIKey: PEJLFTNDXCUUKP-SNAWJCMRSA-N
    • ほほえんだ: O=C1CC(C(NC/C=C/C(NC)=O)=O)CN1C1C=CC(C)=C(C)C=1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 518
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 78.5

(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F9994-4638-2μmol
(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide
2097939-58-5
2μmol
$85.5 2023-09-07
Life Chemicals
F9994-4638-5mg
(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide
2097939-58-5
5mg
$103.5 2023-09-07
Life Chemicals
F9994-4638-100mg
(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide
2097939-58-5
100mg
$372.0 2023-09-07
Life Chemicals
F9994-4638-25mg
(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide
2097939-58-5
25mg
$163.5 2023-09-07
Life Chemicals
F9994-4638-5μmol
(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide
2097939-58-5
5μmol
$94.5 2023-09-07
Life Chemicals
F9994-4638-10mg
(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide
2097939-58-5
10mg
$118.5 2023-09-07
Life Chemicals
F9994-4638-10μmol
(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide
2097939-58-5
10μmol
$103.5 2023-09-07
Life Chemicals
F9994-4638-20μmol
(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide
2097939-58-5
20μmol
$118.5 2023-09-07
Life Chemicals
F9994-4638-2mg
(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide
2097939-58-5
2mg
$88.5 2023-09-07
Life Chemicals
F9994-4638-4mg
(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide
2097939-58-5
4mg
$99.0 2023-09-07

(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide 関連文献

(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamideに関する追加情報

Compound Introduction: (2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide (CAS No. 2097939-58-5)

Compound (CAS No. 2097939-58-5) is a sophisticated organic molecule with a complex structural framework, featuring a (2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide backbone. This compound has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological properties and structural versatility. The presence of multiple functional groups, including an amide linkage, an alkenyl moiety, and a pyrrolidinone ring, suggests a rich chemical reactivity that could be exploited for therapeutic applications.

The (2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide structure is characterized by its rigid bicyclic system, which provides stability while allowing for conformational flexibility. This balance is crucial in drug design, as it can influence binding affinity and metabolic stability. The 3,4-dimethylphenyl substituent at the pyrrolidinone ring enhances lipophilicity, a desirable trait for oral bioavailability. Additionally, the formamido group introduces a polar interaction site, which could be critical for binding to biological targets.

Recent advancements in computational chemistry have enabled the exploration of such complex molecules with unprecedented detail. Molecular docking studies have been instrumental in understanding the potential interactions of this compound with biological receptors. Preliminary simulations suggest that the (2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide moiety may exhibit high affinity for certain enzyme families involved in inflammatory pathways. This aligns with ongoing research efforts to develop novel anti-inflammatory agents with improved efficacy and reduced side effects.

The pyrrolidinone ring is a common scaffold in bioactive molecules, known for its ability to mimic natural product structures and interact with various biological targets. In particular, derivatives of pyrrolidinone have shown promise in treating neurological disorders and cancer. The incorporation of the (2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide moiety into drug candidates could leverage these interactions to develop targeted therapies.

In vitro studies have begun to elucidate the pharmacokinetic properties of this compound. Initial data indicate favorable solubility and stability under physiological conditions, suggesting potential for further development into a lead compound. The alkenyl group in the structure may also contribute to metabolic resistance, an important consideration in drug design to prevent rapid degradation by enzymatic pathways.

The synthesis of (CAS No. 2097939-58-5) presents both challenges and opportunities. Traditional synthetic routes involve multi-step processes requiring precise control over reaction conditions to achieve high yields and purity. However, recent innovations in catalytic methods have streamlined some of these steps, making large-scale production more feasible. Advances in green chemistry principles have also been applied to minimize waste and improve sustainability in the synthesis process.

Future research directions include exploring analogs of this compound to optimize pharmacological profiles. By modifying substituents or altering the core structure, researchers can fine-tune interactions with biological targets while maintaining desired properties such as solubility and bioavailability. The integration of machine learning models into drug discovery pipelines has further accelerated this process by predicting potential hits based on structural features.

The (2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide scaffold offers a versatile platform for developing novel therapeutics across multiple disease areas. Its unique structural features make it an attractive candidate for further investigation in both academic and industrial settings. As computational tools continue to evolve and synthetic methodologies improve, the potential for translating this compound into clinical applications remains promising.

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